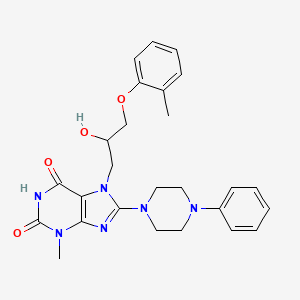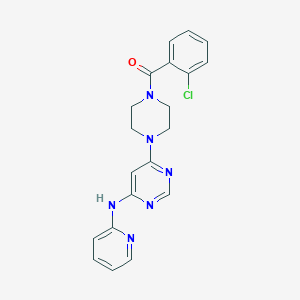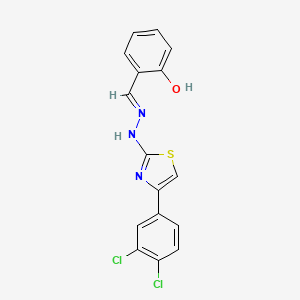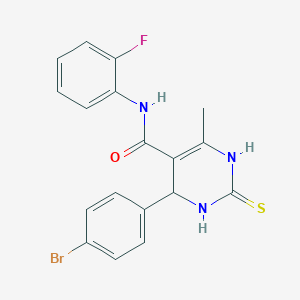![molecular formula C39H28Br2N4O2 B2763634 6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine CAS No. 392237-15-9](/img/structure/B2763634.png)
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds of this nature are typically part of the quinoline family. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in various fields such as pharmaceuticals, dyes, and more .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution . The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like 1H NMR and MS spectrum . These techniques can provide information about the number and type of atoms in the compound, their arrangement, and the types of bonds between them .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Synthesis and Pharmacological Importance
Quinoline derivatives, such as 6-bromoquinazolinones, have been synthesized and evaluated for their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities. These compounds are characterized and purified through analytical and spectral data, including IR, NMR, and Mass spectrometry, demonstrating their diverse potential in drug development and therapeutic applications (Ch. Rajveer et al., 2010).
Antimicrobial Activity
The synthesis of quinazolinones has also been associated with antimicrobial activities. By undergoing various chemical reactions, these compounds have been tested against several microorganisms, showing promise as antibacterial agents. This research highlights the potential of quinoline derivatives in addressing microbial resistance and developing new antibiotics (J. A. Patel et al., 2006).
Biological Activity and Molecular Interaction
Quinoline derivatives have been studied for their potential biological activity, including interactions with biological targets. For instance, studies on the structural modification of quinoline compounds have led to insights into their binding affinities and selectivities, which are crucial for drug design and development. These investigations underscore the importance of quinoline derivatives in medicinal chemistry and pharmacology (Kuo‐hsien Fan et al., 2011).
Fluorescence Sensing and Material Science
Quinoline-based compounds have been explored for their fluorescence sensing properties, demonstrating their utility in detecting metal ions such as Al3+ and Zn2+. This property is significant for various applications, including environmental monitoring and biomedical imaging. The ability of these compounds to produce distinct color changes upon interaction with specific ions showcases their potential in the development of sensitive and selective chemical sensors (Ananta Hazra et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with proteins like bcl-2 . Bcl-2 is a protein that plays a crucial role in regulating cell death and survival, making it a potential target for cancer therapies .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its target proteins through non-covalent interactions such as hydrogen bonding and aromatic stacking . These interactions could potentially alter the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
If the compound does indeed target bcl-2, it could potentially affect pathways related to apoptosis or programmed cell death . This could have downstream effects on cell survival and proliferation, particularly in the context of cancer cells .
Result of Action
If it does interact with proteins like bcl-2, it could potentially induce apoptosis in cancer cells . This could result in a decrease in tumor growth and size .
Propriétés
IUPAC Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H28Br2N4O2/c1-46-35-18-13-24(19-36(35)47-2)23-42-45-39-38(37(26-11-7-4-8-12-26)31-21-28(41)15-17-33(31)44-39)34-22-29(25-9-5-3-6-10-25)30-20-27(40)14-16-32(30)43-34/h3-23H,1-2H3,(H,44,45)/b42-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUVYOZWRYEILH-SNDAAJCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=C(C=C(C=C3)Br)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H28Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-phenylquinolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)



![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2763569.png)
![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)
